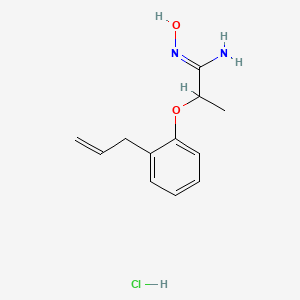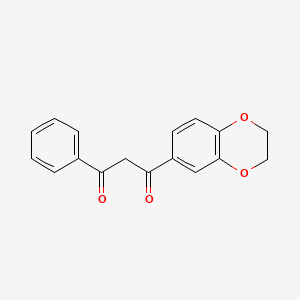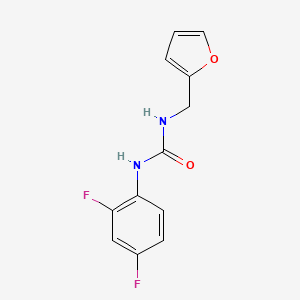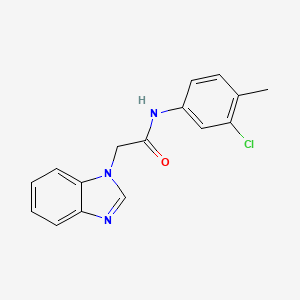
N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, particularly the AMPA receptor. It has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
作用机制
N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine acts as a competitive antagonist of the AMPA receptor by binding to the receptor's glutamate binding site. By blocking the receptor, N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine inhibits the excitatory neurotransmission mediated by the AMPA receptor, leading to a decrease in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP), a process that is critical for learning and memory. N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine has also been shown to reduce the release of glutamate, the primary excitatory neurotransmitter in the brain.
实验室实验的优点和局限性
N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which allows for precise manipulation of the receptor's activity. N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine is also relatively stable and can be easily synthesized in large quantities. However, N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine has some limitations, including its poor solubility in water and its potential cytotoxicity at high concentrations.
未来方向
There are several future directions for the use of N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine in scientific research. One area of interest is the investigation of the role of AMPA receptors in neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another area of interest is the development of novel AMPA receptor antagonists with improved pharmacological properties, such as increased solubility and reduced cytotoxicity. Additionally, N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine could be used in combination with other drugs to investigate the synergistic effects of multiple pharmacological agents on the AMPA receptor.
合成方法
N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine can be synthesized using several methods, including the Pictet-Spengler reaction, the Friedel-Crafts reaction, and the Ullmann reaction. One of the most commonly used methods involves the condensation of 2,5-dimethoxybenzaldehyde with 3,7-dimethyl-2-aminobenzophenone in the presence of a Lewis acid catalyst.
科学研究应用
N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine has been extensively used in scientific research to elucidate the role of glutamate receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the AMPA receptor, which is involved in synaptic plasticity, learning, and memory. N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine has been used to investigate the role of AMPA receptors in neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
属性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3,7-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-12-5-6-14-10-13(2)19(20-16(14)9-12)21-17-11-15(22-3)7-8-18(17)23-4/h5-11H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYNNDGLZPMAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)NC3=C(C=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-3,7-dimethylquinolin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5796786.png)
![2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide](/img/structure/B5796787.png)
![5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5796791.png)

![(3,5-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5796809.png)

![1-(4-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796846.png)
![4-{[2-(benzyloxy)benzylidene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5796852.png)
![1-(4-fluorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5796865.png)

![2-[(4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5796880.png)